molecular formula C18H35BrO2 B092642 2-Bromostearic acid CAS No. 142-94-9

2-Bromostearic acid

Cat. No.: B092642
CAS No.: 142-94-9
M. Wt: 363.4 g/mol
InChI Key: KRBFFJIZAKABSA-UHFFFAOYSA-N
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Description

Dot1L-IN-4 is a potent inhibitor of the disruptor of telomeric silencing 1-like protein (DOT1L). This compound has shown significant efficacy in inhibiting the methylation of histone H3 on lysine 79 (H3K79), a modification associated with gene expression regulation. Dot1L-IN-4 has an IC50 value of 0.11 nM, making it a highly effective inhibitor .

Biochemical Analysis

Biochemical Properties

2-Bromostearic acid is known to inhibit fatty acid oxidation . It acts as a mitochondrial carnitine palmitoyltransferase I (CPT I) inhibitor . CPT I is a key enzyme in the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation for energy production. By inhibiting CPT I, this compound can potentially affect energy metabolism within cells.

Cellular Effects

It is known that the compound can depress endogenous respiration in skin cells . This suggests that this compound may have significant effects on cellular metabolism and energy production.

Molecular Mechanism

Its role as a CPT I inhibitor suggests that it may exert its effects by binding to this enzyme and preventing it from transporting long-chain fatty acids into mitochondria . This could lead to changes in cellular energy metabolism and potentially affect other processes that depend on energy production.

Metabolic Pathways

As a CPT I inhibitor, it is likely to be involved in the metabolism of long-chain fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dot1L-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced through substitution and addition reactions to enhance the compound’s inhibitory activity.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of Dot1L-IN-4 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Dot1L-IN-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups like halides or alkyl chains.

Scientific Research Applications

Dot1L-IN-4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    EPZ-5676: Another DOT1L inhibitor with a different chemical structure but similar inhibitory activity.

    SGC0946: A potent and selective DOT1L inhibitor used in research studies.

Comparison: Dot1L-IN-4 is unique due to its high potency and specificity for DOT1L. Compared to EPZ-5676 and SGC0946, Dot1L-IN-4 has a lower IC50 value, indicating stronger inhibitory activity. Additionally, Dot1L-IN-4 has been shown to be effective in various cellular and animal models, making it a valuable tool for studying DOT1L-related processes .

Dot1L-IN-4 stands out as a powerful inhibitor of DOT1L, with significant applications in research and potential therapeutic uses. Its unique properties and high potency make it a valuable compound for studying epigenetic regulation and developing new treatments for diseases associated with histone methylation.

Properties

IUPAC Name

2-bromooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBFFJIZAKABSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883331
Record name Octadecanoic acid, 2-bromo-
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URL https://comptox.epa.gov/dashboard/DTXSID60883331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142-94-9
Record name 2-Bromooctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromostearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromostearic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376
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Record name Octadecanoic acid, 2-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromostearic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067
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Synthesis routes and methods

Procedure details

Stearic acid (42.6 g) was heated in an oil bath to 90° C. until it melted. Phosphorus trichloride (0.6 ml) was added to the melt while bromide (8.5 ml) was added dropwise over 3 hours under stirring. Another portion (7.7 ml) of bromine was added dropwise over 2.5 hours, and thereafter the mixture was heated at 90° C. for 3.5 hours. The reaction mixture was cooled, followed by the addition of 200 ml of carbon tetrachloride and 100 ml of water. The organic layer was dried with anhydrous sodium sulfate and the solvent was distilled off under vacuum to give a yellow oily substance. The substance was dissolved in 60 ml of ethanol under heating, then the solution was cooled to produce a pale yellow solid product.
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Bromooctadecanoic acid affect skin respiration, and why is this significant?

A1: [] 2-Bromooctadecanoic acid has been shown to depress the endogenous respiration of skin slices. This effect is particularly pronounced in the absence of glucose. This finding is important because cells in the upper layers of the epidermis exist in a glucose-free environment. Consequently, when assessing the potential toxicity of substances using in vitro skin models, it is crucial to consider their effects both in the presence and absence of glucose. This approach provides a more accurate representation of the compound's impact on different skin layers.

Q2: Was 2-Bromooctadecanoic acid effective in deterring drywood termite feeding in the presented research?

A2: Unfortunately, the provided research abstract [] does not mention the results of using 2-Bromooctadecanoic acid as a drywood termite feeding deterrent. The abstract focuses on other substances tested for their effectiveness against Western drywood termites.

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